N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-22-15-28-13-12-27(25(31)18(28)14-19(22)29)11-10-26-24(30)23-16-6-2-4-8-20(16)33-21-9-5-3-7-17(21)23/h2-9,14-15,23H,10-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKVQHUJHVBWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H25N3O4
- Molecular Weight : 431.5 g/mol
- CAS Number : 1040659-84-4
The biological activity of this compound may be attributed to its structural components, particularly the xanthene and pyridopyrazine moieties. These structures are known to interact with various biological targets, including enzymes and receptors.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Studies indicate that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a pyridopyrazine core have shown efficacy against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial activity is limited, its structural relatives suggest potential effectiveness.
Anticancer Activity
Research has indicated that compounds containing xanthene derivatives can have anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluating triazolo[4,3-a]pyrazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 16 to 32 μg/mL for the most effective compounds .
- While direct studies on this compound are not available, its structural similarities suggest it may exhibit comparable activity.
-
Anticancer Potential :
- Research on xanthene derivatives has shown promising results in inducing apoptosis in various cancer cell lines. For example, compounds that target the Bcl-2 family of proteins have been noted for their ability to promote cell death in resistant cancer types.
- Further investigation into this compound's ability to modulate apoptotic pathways could provide insights into its potential as an anticancer agent.
Data Table
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s pyrido[1,2-a]pyrazine core is shared with several analogs, but substituent patterns and appended groups differ significantly:
Key Observations :
- Methoxy vs. Hydroxy Groups : The target compound’s 7-methoxy group may enhance lipophilicity compared to analogs with hydroxy groups (e.g., Examples 322–323), which could influence membrane permeability .
- Xanthene vs. Benzyl Groups : The xanthene carboxamide in the target compound introduces a bulky aromatic system, contrasting with smaller benzyl or alkyl groups in analogs (e.g., Examples 61–63). This may sterically hinder interactions with certain enzyme pockets .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, such as coupling pyrido[1,2-a]pyrazinone derivatives with xanthene-carboxamide precursors via nucleophilic substitution or amidation. For example, and describe analogous syntheses using reflux conditions (e.g., acetone/KCO for coupling) followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification . Yield optimization may require adjusting reaction time, temperature, or stoichiometry. Confirm purity via HPLC (>95%) and characterize intermediates using H/C NMR and HRMS .
Q. How is the compound’s structure validated spectroscopically?
- NMR : Analyze H NMR for methoxy protons (~δ 3.8–4.0 ppm), xanthene aromatic protons (δ 6.8–8.5 ppm), and pyrazinone carbonyl signals (δ ~160–170 ppm in C NMR). Compare splitting patterns to theoretical predictions .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <5 ppm error between calculated and observed values .
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm) and amide N-H bonds (~3300 cm) .
Q. What are the key physicochemical properties (e.g., solubility, stability)?
- Solubility : Test in DMSO (common stock solvent), water (likely low due to aromatic rings), and ethanol. Use dynamic light scattering (DLS) for aggregation studies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acid/alkali stability tests (pH 1–13) can reveal hydrolytic susceptibility .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Design of Experiments (DOE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading). highlights AI-driven models (COMSOL Multiphysics) for reaction simulation .
- Catalyst Screening : Test Pd-based catalysts for coupling steps or enzymatic catalysts for stereoselective amidation .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How to resolve contradictions in spectroscopic data versus computational predictions?
- Multi-spectral Correlation : Cross-validate NMR/IR data with DFT calculations (e.g., Gaussian09) for optimized geometries and chemical shifts .
- X-ray Crystallography : If crystals are obtainable, compare experimental vs. predicted dihedral angles and hydrogen bonding .
- Tautomerism Analysis : Investigate keto-enol equilibria in solution via variable-temperature NMR .
Q. What methodologies are used to study its biological mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the xanthene moiety’s π-π stacking .
- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., fluorescence-based) with positive controls .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
Q. How to address batch-to-batch variability in impurity profiles?
- HPLC-MS/MS : Identify impurities (e.g., des-methyl analogs or oxidation products) using high-resolution MS .
- Reference Standards : Synthesize and characterize potential impurities (e.g., via ’s protocols for related carboxamides) .
- DoE for Purification : Optimize chromatography conditions (e.g., C18 columns, acetonitrile/water gradients) .
Q. What computational tools are recommended for modeling its pharmacokinetics?
Q. How to design experiments for reproducibility across labs?
- Standardized Protocols : Document reaction conditions (e.g., inert atmosphere, solvent drying) and share raw spectral data .
- Inter-lab Studies : Collaborate to validate HPLC retention times and biological assay endpoints .
Q. How to integrate this compound into a broader theoretical framework (e.g., drug design)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
